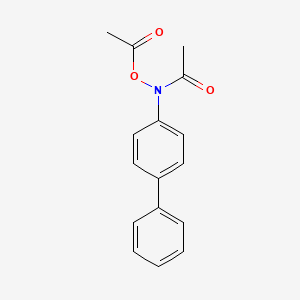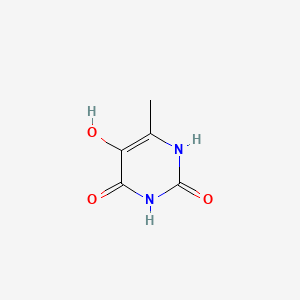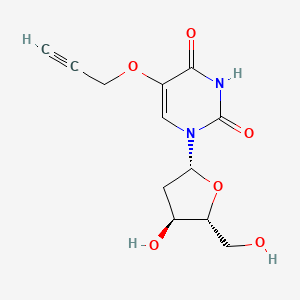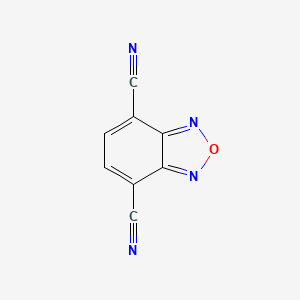
4,7-Dicyanobenzofurazan
Overview
Description
4,7-Dicyanobenzofurazan is a chemical compound with the molecular formula C8H2N4O . It is used in various industrial and scientific research applications .
Synthesis Analysis
The synthesis of a new derivative containing both nitrobenzofurazan moieties and a crown ether core was reported. The compound was obtained from dibenzo-18-crown-6 ether, which was first nitrated, reduced to the corresponding amine, and subsequently derivatized with NBD .Molecular Structure Analysis
The molecular structure of 4,7-Dicyanobenzofurazan is related to its physico-chemical properties. The HOMO and LUMO energy levels of the studied compounds were determined by Cyclic Voltammetry (CV) and DFT calculations .Chemical Reactions Analysis
4,7-Dicyanobenzofurazan participates in toxic redox-cycling, rapidly generating reactive oxygen species (ROS) in the presence of molecular oxygen .Scientific Research Applications
Toxicity and Superoxide Formation in E. coli : 4,7-Dicyanobenzofurazan showed significant toxic effects on Escherichia coli, potentially due to its ability to induce superoxide dismutase and catalase activities. These enzymes play a defensive role against cytotoxicities of superoxide and hydrogen peroxide. This compound's redox potential is also thought to contribute to its toxicity in living systems (Takabatake et al., 1990).
Chemical and Biochemical Reactions : Aromatic furazans, including 4,7-Dicyanobenzofurazan, have various pharmacologic and industrial applications. The compound's interaction with Escherichia coli and its reduction within the cell, leading to superoxide and hydrogen peroxide formation, was studied. This reaction was monitored using ESR spectroscopy (Takabatake, 2020).
Comparison with Paraquat : The production of superoxide by 4,7-Dicyanobenzofurazan in E. coli was compared to that of paraquat. Despite inducing superoxide production more significantly than paraquat, 4,7-Dicyanobenzofurazan had a bacteriostatic rather than lethal effect on E. coli. This difference is attributed to the compound's ability to leak from cells more readily than paraquat, affecting its toxicity mechanism (Takabatake et al., 1992).
Bacteriostatic Effect Due to Enzyme Inactivation : The bacteriostatic effect of 4,7-Dicyanobenzofurazan is attributed to its ability to inactivate 2,3-dihydroxyisovalerate dehydratase in E. coli. This inactivation is largely due to the production of superoxide. The addition of branched chain amino acids could protect E. coli from growth inhibition by this compound (Takabatake et al., 1992).
Synthesis and Antitumor Activity of Derivatives : Dibenzo[b,d]furan-1H-1,2,4-triazole derivatives, similar in structure to 4,7-Dicyanobenzofurazan, were synthesized and investigated for their in vitro cytotoxic activity against tumor cell lines. These compounds showed promising results, particularly against leukemia and breast carcinoma cell lines (Chen et al., 2016).
Safety And Hazards
Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2,1,3-benzoxadiazole-4,7-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2N4O/c9-3-5-1-2-6(4-10)8-7(5)11-13-12-8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGXMFRWNTUBGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173965 | |
| Record name | 4,7-Dicyanobenzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dicyanobenzofurazan | |
CAS RN |
20138-81-2 | |
| Record name | 4,7-Dicyanobenzofurazan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020138812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Dicyanobenzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



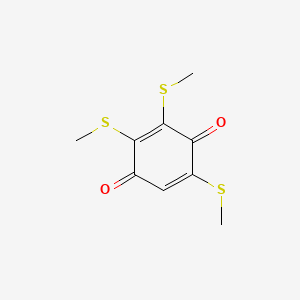
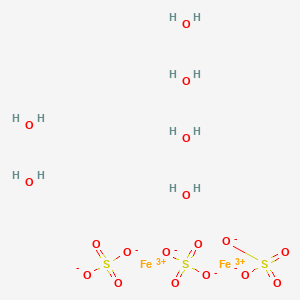
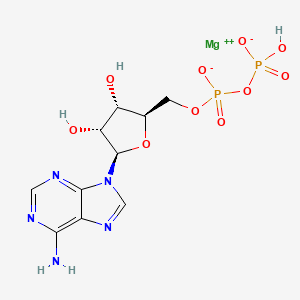
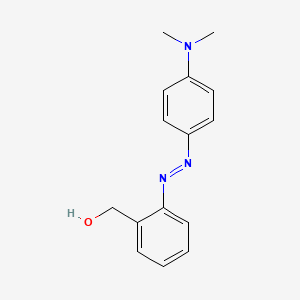
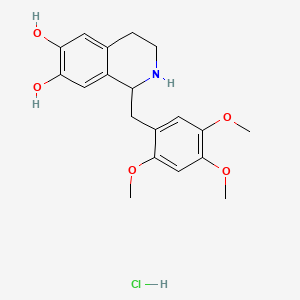
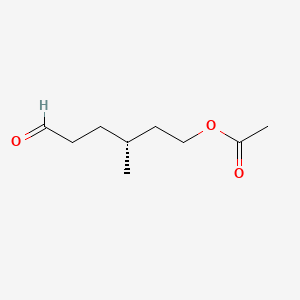
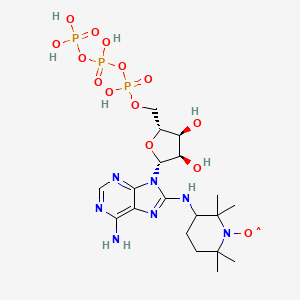
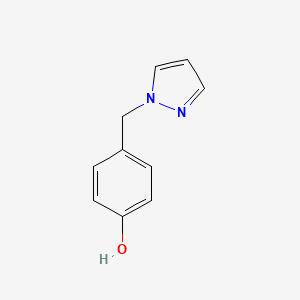
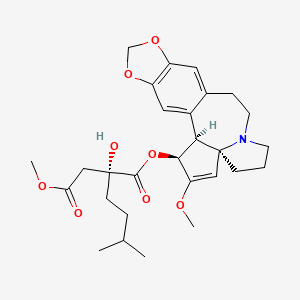
![3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1197192.png)
![Methyl 2-(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-3-[(4-methoxy-2-nitrophenyl)carbamoyl]-3-oxopropanoate](/img/structure/B1197194.png)
